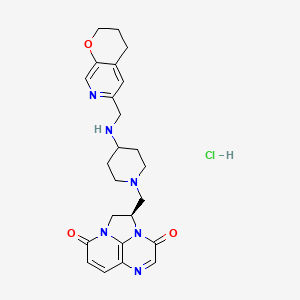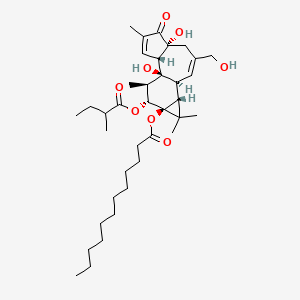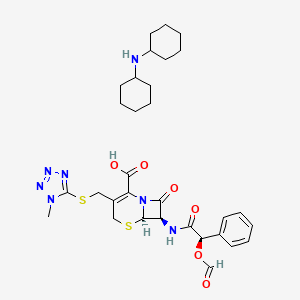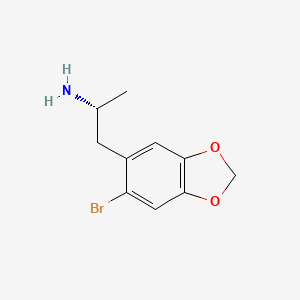
2-Bromo-4,5-methylenedioxyamphetamine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-methylenedioxyamphetamine, ®-, also known as 6-Bromo-MDA, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known and Loved). This compound is known for its stimulant effects but lacks significant psychedelic or empathogenic action .
Métodos De Preparación
The synthesis of 2-Bromo-4,5-methylenedioxyamphetamine involves several steps. The primary synthetic route starts with the bromination of 4,5-methylenedioxyamphetamine (MDA). The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent.
Análisis De Reacciones Químicas
2-Bromo-4,5-methylenedioxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Bromo-4,5-methylenedioxyamphetamine has limited scientific research applications due to its niche status. it has been studied in the context of:
Chemistry: As a reference compound in the study of substituted amphetamines.
Biology: Investigations into its pharmacological properties and metabolic pathways.
Medicine: Limited studies on its potential therapeutic effects, although it is not widely used in clinical settings.
Industry: Its use is primarily restricted to research and development rather than large-scale industrial applications
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-4,5-methylenedioxyamphetamine is not well understood. It is believed to exert its effects by interacting with neurotransmitter systems in the brain, particularly the serotonin and dopamine pathways. The compound likely acts as a serotonin releaser and may have agonist activity at serotonin receptors, similar to other substituted amphetamines .
Comparación Con Compuestos Similares
2-Bromo-4,5-methylenedioxyamphetamine can be compared with other similar compounds, such as:
2-Bromomescaline: Another brominated psychedelic compound with different pharmacological properties.
6-Chloro-MDMA: A chlorinated analog with distinct effects.
Phenethylamine: The parent compound of many substituted amphetamines.
The uniqueness of 2-Bromo-4,5-methylenedioxyamphetamine lies in its specific substitution pattern and its resultant pharmacological profile, which differs from other similar compounds .
Propiedades
Número CAS |
1030596-78-1 |
|---|---|
Fórmula molecular |
C10H12BrNO2 |
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
(2R)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3/t6-/m1/s1 |
Clave InChI |
PHCFFGXVMHXBGD-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CC1=CC2=C(C=C1Br)OCO2)N |
SMILES canónico |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



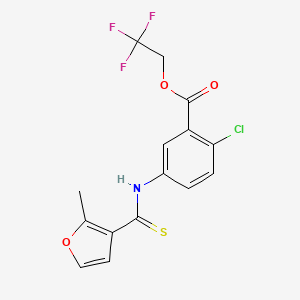
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
